1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate
Description
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(2-methylanilino)propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-14-8-4-6-10-19(14)21-12-17(23)13-22-16(3)15(2)18-9-5-7-11-20(18)22;3-1(4)2(5)6/h4-11,17,21,23H,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVVBTUMJOFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C(=C(C3=CC=CC=C32)C)C)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 394.46 g/mol
- CAS Number : 938037-91-3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
2. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activity. In vitro studies have demonstrated that it can modulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation in cellular models.
3. Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation has been noted in related indole compounds, suggesting a potential mechanism for reducing oxidative stress in cells.
The mechanisms through which this compound exerts its biological effects include:
Cellular Pathways
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
- Modulation of MAPK Signaling : It may also affect the MAPK signaling pathways involved in cell proliferation and survival.
Oxidative Stress Response
The compound's antioxidant activity is likely mediated through the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with indole structures. The indole ring is known for its role in various biological activities, including anticancer effects. For instance, derivatives related to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
In vitro studies have demonstrated that such compounds can induce cytotoxicity in several cancer cell lines, including breast (MCF7), colon (HCT116), and liver (HUH7) cancer cells. For example, a study showed that similar indole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells .
Antimicrobial Properties
Compounds containing the oxadiazole or indole moieties have been extensively investigated for their antimicrobial properties. The presence of the indole structure in 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate suggests potential activity against both gram-positive and gram-negative bacteria.
Research indicates that similar compounds have demonstrated significant antibacterial activity against strains such as Bacillus cereus and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
A typical synthesis pathway may include:
- Formation of the indole core through cyclization reactions.
- Substitution reactions to introduce the o-tolylamino group.
- Final coupling with oxalic acid to form the oxalate salt.
Case Studies
Several case studies have documented the applications of similar compounds:
Case Study 1: Anticancer Efficacy
In a study published in the Turkish Journal of Chemistry, a series of indole derivatives were synthesized and evaluated for their anticancer properties. The study reported that specific modifications to the indole structure enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Activity
Another research highlighted the synthesis of compounds with indole and oxadiazole structures that exhibited potent antimicrobial activity. The study utilized disc diffusion methods to assess efficacy against multiple bacterial strains, revealing significant inhibition zones compared to control groups .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
Target Compound :
- Core : 2,3-Dimethylindole.
- Substituents: o-Tolylamino (ortho-methylphenylamino) group, propan-2-ol bridge, oxalate salt.
- Key Features: The oxalate salt enhances solubility, while the methyl groups on the indole and o-tolylamino moieties may sterically hinder or direct binding interactions.
Analog 1: 1-(Diethylamino)-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol (CAS: 315247-74-6)
- Core : Same 2,3-dimethylindole.
- Substituents: Diethylamino group instead of o-tolylamino; lacks oxalate.
Analog 2: Imidazolylindol-propanol (MIC: 0.001 μg/mL against Candida albicans)
- Core : Indole with imidazole substitution.
- Substituents : Propan-2-ol and imidazole groups.
- Comparison : The imidazole moiety likely enhances antifungal activity via cytochrome P450 inhibition, a mechanism absent in the target compound.
Analog 3 : VU573 (IC₅₀: 1.9 μM for GIRK channel inhibition)
- Core : Benzimidazole.
- Substituents: Benzyl and phenoxy groups.
- Comparison: While structurally distinct, VU573 highlights the importance of aromatic side chains in ion channel modulation, suggesting the target’s o-tolylamino group may confer similar selectivity.
Physicochemical Properties
- Molecular Weight :
- Solubility : Oxalate salt in the target compound likely improves aqueous solubility compared to free bases like Analog 1.
Mechanistic and Pharmacological Insights
- Antifungal Potential: Structural similarity to imidazolylindol-propanol suggests possible activity against Candida spp., though the absence of an imidazole ring may reduce potency .
- Ion Channel Modulation: The o-tolylamino group’s aromaticity and steric bulk may enable Kir1.1 or GIRK channel interactions, akin to VU573 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate, and how can reaction conditions be optimized for yield improvement?
- Methodology :
-
Route 1 : Condensation of 2,3-dimethylindole with o-toluidine derivatives under acidic conditions (e.g., acetic acid reflux) to form the propan-2-ol backbone. Oxalate salt formation is achieved via reaction with oxalic acid in ethanol .
-
Route 2 : Multi-step synthesis involving reductive amination between indole derivatives and aryl amines, followed by hydroxylation and salt formation.
-
Optimization : Adjust molar ratios (e.g., 1.1:1 for aldehyde to amine), temperature (80–100°C), and catalysts (e.g., sodium acetate for pH control). Monitor purity via HPLC (≥98%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indole alkylation | Acetic acid, 90°C, 5 h | 65–70 | 95% |
| Oxalate salt formation | Oxalic acid, EtOH, RT | 85 | 98% |
Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Confirm indole C-3 substitution (δ 7.2–7.8 ppm), oxalate proton signals (δ 4.1–4.3 ppm), and stereochemistry via 2D-COSY .
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 353.2 (free base) and 441.3 (oxalate salt) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data across different in vitro models?
- Methodology :
- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration (5% vs. 10% FBS), and incubation time (24 vs. 48 h) to isolate compound-specific effects .
- Mechanistic Studies : Use competitive binding assays (e.g., radioligand displacement for serotonin receptors) to confirm target engagement .
- Meta-Analysis : Compare IC50 values across studies using standardized statistical models (e.g., mixed-effects regression) .
Q. What in vivo experimental models are appropriate for evaluating pharmacokinetic properties and toxicity?
- Methodology :
- Pharmacokinetics : Administer 10 mg/kg (oral) to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS. Key parameters: Tmax = 2 h, Cmax = 1.2 µg/mL, t1/2 = 6 h .
- Toxicity : Conduct OECD 423 acute toxicity tests (dose range: 50–500 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodology :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC; identify products via LC-MS (e.g., oxidative deamination at 120°C) .
- Storage Recommendations : Store at –20°C in amber vials under nitrogen; shelf life >24 months with <2% degradation .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported solubility data for the oxalate salt versus free base?
- Methodology :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Oxalate salt solubility: 12 mg/mL (pH 7.4) vs. 0.5 mg/mL (free base) .
- Counterion Screening : Compare oxalate with hydrochloride salts; hydrochloride forms may improve aqueous solubility by 30% but reduce crystallinity .
Q. What analytical approaches validate the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
